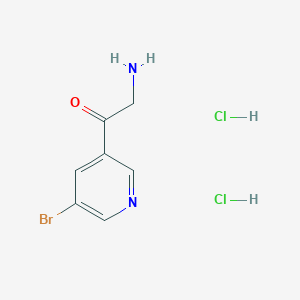

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(5-bromopyridin-3-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O.2ClH/c8-6-1-5(3-10-4-6)7(11)2-9;;/h1,3-4H,2,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYTWWJEDUZMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

- Chemical Formula : C7H7BrN2O·2HCl

- CAS Number : 2060053-35-0

- Molecular Weight : 239.00 g/mol

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent in clinical settings .

Antifungal Activity

The compound also exhibits antifungal activity, particularly against Candida species. The MIC values for various fungal strains are summarized below:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.016 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

This antifungal efficacy suggests that the compound could be a candidate for treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells.

Case Study: MDA-MB-231 Cell Line

In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound demonstrated:

- IC50 Value : 0.126 µM

- Selectivity Index : Nearly 20-fold greater inhibition of cancer cells compared to non-cancerous MCF10A cells.

Additionally, treatment with the compound inhibited lung metastasis in a mouse model, outperforming known anticancer agents like TAE226 .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound exhibited significant inhibitory effects on MMP-2 and MMP-9, which are crucial in cancer metastasis.

- Cell Proliferation : The compound's ability to inhibit cell proliferation was confirmed through various assays, indicating its potential as a therapeutic agent in oncology.

Safety Profile

Toxicity studies in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features are conducive to the development of novel therapeutic agents targeting various diseases.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, studies have shown that modifications to the pyridine ring can enhance the selectivity and potency of anticancer activity.

Biochemical Studies

This compound serves as a valuable tool in biochemical assays due to its ability to interact with specific enzymes and receptors.

Example: Enzyme Inhibition Studies

Inhibitory assays have demonstrated that this compound can inhibit certain kinases involved in cell signaling pathways, suggesting its potential role in regulating cellular functions and disease processes.

Material Science

The compound has been explored for its utility in synthesizing advanced materials, particularly in the realm of organic electronics and sensors.

Application: Organic Photovoltaics

Research indicates that incorporating this compound into polymer blends can improve charge transport properties, leading to enhanced efficiency in organic photovoltaic devices.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potential cytotoxic effects on cancer cell lines |

| Biochemical Studies | Enzyme inhibition | Inhibits specific kinases in cell signaling |

| Material Science | Organic photovoltaics | Improves charge transport properties |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in aromatic substitution patterns, functional groups, or salt forms:

| Compound Name | Aromatic Core | Substituents | Key Differences |

|---|---|---|---|

| 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride | Pyridine | Br (C5), NH₂ (β-position) | Dihydrochloride salt, pyridine core |

| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) | Benzene | Br (C4), OCH₃ (C2, C5) | Dimethoxy groups, benzene core |

| 1-(4-Bromophenyl)-2-(methylamino)propan-1-one | Benzene | Br (C4), CH₃NH (β-position) | Methylamine group, propane backbone |

| (±)-4-Bromo-2,5-dimethoxy-α-methylphenethylamine | Benzene | Br (C4), OCH₃ (C2, C5), CH₃ (α) | Phenethylamine backbone, α-methyl group |

Key Observations :

- This affects solubility and receptor-binding profiles .

- Substituents : Methoxy groups in bk-2C-B increase lipophilicity and may enhance blood-brain barrier permeability compared to the pyridine-based target compound. The dihydrochloride salt of the target molecule improves aqueous solubility relative to hydrochloride salts of bk-2C-B .

- Biological Implications : bk-2C-B is reported as a psychoactive substance, suggesting that substitution on the benzene ring (e.g., dimethoxy groups) may enhance central nervous system activity. The pyridine variant’s pharmacological profile remains less characterized but could exhibit distinct target selectivity due to its heterocyclic core .

Physicochemical Properties

| Property | This compound | bk-2C-B Hydrochloride | 1-(4-Bromophenyl)-2-(methylamino)propan-1-one |

|---|---|---|---|

| Molecular Weight | ~293.5 (estimated) | 336.6 | 256.1 |

| Solubility | High (dihydrochloride salt) | Moderate (hydrochloride salt) | Low (free base) |

| Melting Point | Not reported | >200°C (decomposes) | ~160–165°C |

Notes:

- The dihydrochloride form of the target compound likely exhibits higher thermal stability due to ionic interactions in the crystal lattice, as observed in other dihydrochloride salts .

- Methoxy groups in bk-2C-B contribute to lower solubility in water compared to the pyridine-based target molecule, despite both being hydrochloride salts .

Preparation Methods

Halogenation (Bromination)

- Starting from pyridine derivatives, bromination is typically performed using bromine or N-bromosuccinimide (NBS) with catalysts such as iron or aluminum chloride to selectively introduce bromine at the 5-position of the pyridine ring.

- Reaction conditions are optimized to avoid polybromination or unwanted side reactions.

Amination and Ketone Formation

- The brominated pyridine intermediate undergoes amination, often via nucleophilic substitution or condensation reactions.

- Amino group introduction can be achieved by reacting with ammonia or alkylamines under controlled temperature and solvent conditions.

- The ethanone (ketone) functionality is introduced either by oxidation of an alcohol precursor or by direct acylation methods.

- O-alkylation reactions may be involved, requiring careful control of temperature, solvent, and reaction time to optimize yield.

Dihydrochloride Salt Formation

- The free base compound is treated with hydrochloric acid to form the dihydrochloride salt.

- This step enhances the compound’s stability and facilitates handling and purification.

| Variable | Tested Range | Optimal Condition | Yield Impact | Notes |

|---|---|---|---|---|

| Solvent | Ethanol, DMF, THF | Ethanol | Moderate | Polar protic solvent favors reaction |

| Reaction Time | 3–12 hours | 5 hours | High | Longer times increase yield but risk decomposition |

| Catalyst Loading | 0.1–1.0 eq KOH | 0.5 eq KOH | Significant | Base catalyst improves amination efficiency |

| Temperature | Room temp to reflux | Reflux (approx. 78°C) | High | Elevated temperature accelerates reaction |

| Bromination Agent | Br2, NBS | NBS with FeCl3 catalyst | High selectivity | NBS preferred for regioselectivity |

Reaction progress is typically monitored by Thin-Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

- Step 1: Bromination of 3-pyridinecarboxaldehyde with N-bromosuccinimide in the presence of FeCl3 catalyst at room temperature to yield 5-bromo-3-pyridinecarboxaldehyde.

- Step 2: Reductive amination of the brominated aldehyde with ammonia or an amine source in ethanol under reflux to form the amino alcohol intermediate.

- Step 3: Oxidation of the amino alcohol to the corresponding amino ketone using mild oxidants such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

- Step 4: Treatment of the amino ketone with hydrochloric acid in an appropriate solvent to form the dihydrochloride salt.

- Yield and Purity: Optimized conditions yield the target compound with purity exceeding 95%, verified by High-Performance Liquid Chromatography (HPLC).

- Structural Confirmation: NMR (¹H, ¹³C), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the presence of the amino ketone and bromopyridine moieties.

- Salt Characterization: The dihydrochloride salt form is confirmed by elemental analysis and chloride ion titration.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Bromination | NBS, FeCl3 catalyst, RT | Introduce bromine at 5-position | 5-bromo-pyridine intermediate |

| Amination | Ammonia/alkylamine, ethanol, reflux | Introduce amino group | Amino alcohol intermediate |

| Oxidation | PCC or Dess-Martin periodinane, DCM | Convert alcohol to ketone | Amino ketone intermediate |

| Salt Formation | HCl in ethanol or ether | Form dihydrochloride salt | 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride |

The preparation of this compound involves a well-established sequence of bromination, amination, oxidation, and salt formation steps. Reaction parameters such as solvent choice, catalyst loading, temperature, and reaction time critically influence the yield and purity. Analytical techniques including TLC, NMR, IR, and MS are essential for monitoring and confirming the synthesis. These methods provide a robust foundation for producing this compound for research and pharmaceutical development.

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions using 5-bromopyridine derivatives as precursors. For example, bromopyridinyl ketones (e.g., 3-acetyl-5-bromopyridine) may serve as intermediates, with subsequent amination steps to introduce the amino group. Optimization involves controlling reaction stoichiometry, temperature (e.g., 60–80°C for amination), and solvent polarity (e.g., DMF or ethanol) to minimize side products. Purification via recrystallization in ethanol/water mixtures improves yield and purity .

Q. How should researchers validate the purity and structural integrity of this dihydrochloride salt?

Employ a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight and detect impurities.

- 1H/13C NMR : Verify the presence of the bromopyridine ring (aromatic protons at δ 7.5–8.5 ppm) and the ethanone moiety (carbonyl carbon at ~200 ppm).

- Elemental analysis : Ensure stoichiometric Cl⁻ content consistent with the dihydrochloride form.

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .

Q. Why is the dihydrochloride form preferred over the hydrochloride in research applications?

Dihydrochloride salts often exhibit superior solubility in polar solvents (e.g., water or methanol), facilitating reactions in aqueous media. They also demonstrate enhanced stability under storage conditions (e.g., reduced hygroscopicity) and improved bioavailability in pharmacological assays compared to monohydrochloride forms .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in bond lengths or disorder?

Use SHELXL for structure refinement:

- Apply anisotropic displacement parameters for non-H atoms.

- Model disorder using PART instructions and constraints (e.g., DFIX for bond distances).

- Validate the final structure with PLATON (ADDSYM) to check for missed symmetry or twinning. Cross-reference with the CIF validation report to address outliers in bond angles or R-factor discrepancies .

Q. What analytical challenges arise in distinguishing this compound from its structural analogs (e.g., iodine-substituted variants)?

- Mass spectrometry : Differentiate via isotopic patterns (Br vs. I; m/z 79/81 for Br vs. 127 for I).

- Raman spectroscopy : Identify unique vibrational modes (e.g., C-Br stretch at ~250 cm⁻¹ vs. C-I at ~200 cm⁻¹).

- X-ray crystallography : Resolve halogen positioning through electron density maps. For example, bromine exhibits stronger scattering (Z=35) than iodine (Z=53), affecting Fourier transform peaks .

Q. How can researchers address contradictions in stability data across different experimental conditions?

Conduct controlled stability studies:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen vs. air.

- Forced degradation : Expose the compound to acidic/basic hydrolysis, UV light, or oxidative stress (H₂O₂).

- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental variables (pH, humidity) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological assays?

- Scaffold modification : Synthesize analogs with substituted pyridine rings (e.g., 5-fluoro or 5-chloro) and compare binding affinities.

- Docking simulations : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs).

- Pharmacokinetic profiling : Measure solubility, logP, and plasma protein binding to rationalize bioavailability differences between analogs .

Methodological Considerations

Q. What precautions are critical when handling this compound in air- or moisture-sensitive reactions?

- Store under inert gas (Ar/N₂) in sealed vials with desiccants.

- Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).

- Monitor reactions via in situ FTIR or Raman to detect unintended hydrolysis .

Q. How can researchers mitigate batch-to-batch variability during scale-up synthesis?

- Standardize starting material sources (e.g., 5-bromopyridine-3-carbaldehyde from >98% purity suppliers).

- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature).

- Use design-of-experiments (DoE) to optimize critical factors (e.g., catalyst loading, reaction time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.